N-Boc-L-Methionine sulfoximine methyl ester N-Boc-L-Methionine sulfoximine methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755331
InChI: InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)13-8(9(14)17-4)6-7-19(5,12)16/h8,12H,6-7H2,1-5H3,(H,13,15)/t8-,19?/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC
Molecular Formula: C11H22N2O5S
Molecular Weight: 294.37 g/mol

N-Boc-L-Methionine sulfoximine methyl ester

CAS No.:

Cat. No.: VC13755331

Molecular Formula: C11H22N2O5S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-L-Methionine sulfoximine methyl ester -

Specification

Molecular Formula C11H22N2O5S
Molecular Weight 294.37 g/mol
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoate
Standard InChI InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)13-8(9(14)17-4)6-7-19(5,12)16/h8,12H,6-7H2,1-5H3,(H,13,15)/t8-,19?/m0/s1
Standard InChI Key KBSBAJJAQIJVSN-LQABBHMDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCS(=N)(=O)C)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC

Introduction

Chemical Structure and Functional Significance

N-Boc-L-Methionine sulfoximine methyl ester (molecular formula: C12H22N2O5S\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_5\text{S}, molecular weight: 294.37 g/mol) features three critical structural components:

  • Sulfoximine Group: A sulfur-based functional group (S=NH\text{S=NH}) that confers enhanced polarity and hydrogen-bonding capacity compared to sulfoxides or sulfones. This group is pivotal for interactions with biological targets, such as enzymes involved in neurotransmitter metabolism .

  • Boc Protecting Group: The tert-butyloxycarbonyl group shields the amino group during synthetic transformations, enabling selective reactivity at other sites .

  • Methyl Ester: This moiety stabilizes the carboxylate group, facilitating solubility in organic solvents and serving as a precursor for further functionalization .

The stereochemistry of the compound is retained during synthesis, as demonstrated in rhodium-catalyzed reactions where the enantiomeric ratio (er) of starting sulfoxides is preserved in the final product .

Synthetic Methodologies

Rhodium-Catalyzed Carbamate Transfer

A landmark advancement in synthesizing N-Boc sulfoximines involves Rh2_2(OAc)4_4-catalyzed transfer of carbamates to sulfoxides. This method, optimized by Doran et al., achieves high yields (up to 98%) under mild conditions (40°C, 8 hours) . The reaction proceeds via a stereospecific pathway, retaining the configuration of chiral sulfoxides. Key steps include:

  • Substrate Activation: Sulfoxides react with iodobenzene diacetate (PhI(OAc)2\text{PhI(OAc)}_2) in the presence of MgO to generate a reactive sulfur intermediate.

  • Carbamate Transfer: BocNH2_2 serves as the nitrogen source, transferring the Boc-protected amine to the sulfur center.

  • Workup and Purification: Filtration and flash chromatography yield pure sulfoximine derivatives .

This method is scalable (demonstrated at 4 mmol) and compatible with diverse sulfoxide substrates, including aryl and alkyl variants .

Deprotection and Functionalization

The Boc group is readily removed using trifluoroacetic acid (TFA), enabling access to free NH-sulfoximines for further derivatization . For instance, deprotection of N-Boc-L-Methionine sulfoximine methyl ester yields methionine sulfoximine (MSO), a compound studied for its neurotoxic and antitumor properties .

Physicochemical and Biological Properties

Stability and Reactivity

The Boc group enhances thermal and oxidative stability, allowing the compound to withstand cross-coupling reactions (e.g., Suzuki-Miyaura and Fe-catalyzed alkylations) . Comparative studies show that N-Boc sulfoximines exhibit superior stability over N-Cbz or N-allyl derivatives during prolonged storage .

Applications in Medicinal Chemistry

Neuroprotective Agent Development

Sulfoximines are explored for their ability to cross the blood-brain barrier (BBB), a trait attributed to the sulfoximine group’s polarity and hydrogen-bonding capacity . Preclinical studies suggest that Boc-protected sulfoximines mitigate oxidative stress in neuronal cells, though in vivo efficacy remains under investigation .

Prodrug Design

The methyl ester moiety serves as a prodrug strategy, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze the ester to release the active carboxylic acid, as demonstrated in peptide-based drug delivery systems .

Comparative Analysis of Sulfoximine Derivatives

The table below contrasts N-Boc-L-Methionine sulfoximine methyl ester with related compounds:

CompoundMolecular FormulaKey Features
N-Boc-L-MethionineC10H19NO4S\text{C}_{10}\text{H}_{19}\text{NO}_4\text{S}Lacks sulfoximine; used in peptide synthesis .
L-Methionine sulfoximineC5H11N2O3S\text{C}_5\text{H}_{11}\text{N}_2\text{O}_3\text{S}No protecting groups; higher reactivity but lower stability .
N-Cbz-L-Methionine sulfoximineC13H18N2O5S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_5\text{S}Cbz group offers alternative protection; requires harsher deprotection .

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